molecular formula C8H16ClN3O B1522202 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride CAS No. 1209997-87-4

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

Cat. No. B1522202
M. Wt: 205.68 g/mol
InChI Key: RVOLKBXECDQCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H16ClN3O . It has an average mass of 205.685 Da and a monoisotopic mass of 205.098190 Da .


Molecular Structure Analysis

The IUPAC name for this compound is 1-piperidin-3-ylimidazolidin-2-one . The InChI representation is InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12) . The compound’s structure can be represented by the SMILES string: C1CC(CNC1)N2CCNC2=O .


Physical And Chemical Properties Analysis

The compound appears as a powder . Its molecular weight is 169.23 . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Development of Syntheses for CGRP Receptor Antagonist Substructures The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, closely related to the query compound, is recognized for its utility in the synthesis of CGRP receptor antagonists. Two efficient syntheses routes have been developed, one featuring chemoselective reductive amination and the other utilizing Pd-catalyzed amination, demonstrating the compound's significance in medicinal chemistry applications (Leahy et al., 2012).

Discovery of Aqueous-Soluble ACAT-1 Inhibitors A compound structurally similar to the query, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent, aqueous-soluble inhibitor of ACAT-1, showcasing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antitubercular Activity of Benzimidazole Derivatives The synthesis and characterization of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives have revealed promising antitubercular activities, demonstrating the compound's utility in addressing infectious diseases (Raju et al., 2020).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including compounds structurally related to the query, have been studied, revealing insights into enzymatic hydrolysis and clearance mechanisms, critical for cancer treatment research (Teffera et al., 2013).

Safety And Hazards

Safety data for this compound is currently unavailable online . It is recommended to request an SDS or contact the supplier for more assistance .

properties

IUPAC Name

1-piperidin-3-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)7-2-1-3-9-6-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLKBXECDQCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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